molecular formula C13H9Cl2N3O B2495064 2-[(2E)-3-[(3,4-dichlorophenyl)amino]-1-methoxyprop-2-en-1-ylidene]propanedinitrile CAS No. 341967-10-0

2-[(2E)-3-[(3,4-dichlorophenyl)amino]-1-methoxyprop-2-en-1-ylidene]propanedinitrile

Cat. No.: B2495064
CAS No.: 341967-10-0
M. Wt: 294.14
InChI Key: YHGKEABGFDZFNN-SNAWJCMRSA-N
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Description

2-[(2E)-3-[(3,4-dichlorophenyl)amino]-1-methoxyprop-2-en-1-ylidene]propanedinitrile is a chemical compound with the molecular formula C13H9Cl2N3O . It is known for its unique structure, which includes a dichlorophenyl group, an amino group, and a methoxyprop-2-en-1-ylidene group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Scientific Research Applications

2-[(2E)-3-[(3,4-dichlorophenyl)amino]-1-methoxyprop-2-en-1-ylidene]propanedinitrile has several scientific research applications:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Preparation Methods

The synthesis of 2-[(2E)-3-[(3,4-dichlorophenyl)amino]-1-methoxyprop-2-en-1-ylidene]propanedinitrile involves several steps. One common synthetic route includes the reaction of 3,4-dichloroaniline with methoxypropenylidene malononitrile under specific conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-[(2E)-3-[(3,4-dichlorophenyl)amino]-1-methoxyprop-2-en-1-ylidene]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Mechanism of Action

The mechanism of action of 2-[(2E)-3-[(3,4-dichlorophenyl)amino]-1-methoxyprop-2-en-1-ylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-[(2E)-3-[(3,4-dichlorophenyl)amino]-1-methoxyprop-2-en-1-ylidene]propanedinitrile can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[(E)-3-(3,4-dichloroanilino)-1-methoxyprop-2-enylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O/c1-19-13(9(7-16)8-17)4-5-18-10-2-3-11(14)12(15)6-10/h2-6,18H,1H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGKEABGFDZFNN-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=C(C#N)C#N)C=CNC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=C(C#N)C#N)/C=C/NC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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